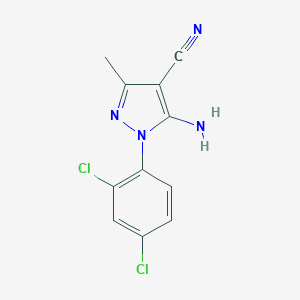

5-Amino-1-(2,4-diclorofenil)-3-metil-1H-pirazolo-4-carbonitrilo

Descripción general

Descripción

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The pyrazole nucleus is a significant scaffold in various therapeutic areas due to its ease of preparation and large therapeutic potential .

Aplicaciones Científicas De Investigación

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in the proliferation of cancer cells

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption can lead to cell cycle arrest, preventing the cancer cells from dividing and proliferating . The downstream effects of this disruption can include apoptosis or programmed cell death .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.

Análisis Bioquímico

Biochemical Properties

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with kinases such as p38MAPK, which are involved in inflammatory responses . The interaction with these enzymes can lead to modulation of their activity, thereby affecting downstream signaling pathways. Additionally, 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can bind to receptors and other biomolecules, influencing their function and contributing to its overall biochemical properties.

Cellular Effects

The effects of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By affecting these pathways, 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can alter cellular functions and responses, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Molecular Mechanism

The molecular mechanism of action of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, thereby blocking their signaling pathways . Additionally, 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, this compound can influence metabolic flux and metabolite levels, further affecting cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, contributing to its overall biological effects.

Subcellular Localization

The subcellular localization of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within specific organelles can influence its interactions with biomolecules and its overall biological effects.

Métodos De Preparación

The synthesis of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Comparación Con Compuestos Similares

Similar compounds to 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile include other aminopyrazoles and pyrazole derivatives. These compounds share the pyrazole nucleus but differ in their substituents, which can significantly impact their biological activities and applications. For example:

3-Aminopyrazoles: These compounds have an amino group at the 3-position and are known for their use in the synthesis of condensed heterocyclic systems.

4-Aminopyrazoles: These compounds have an amino group at the 4-position and are often used as enzyme inhibitors and receptor ligands.

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile stands out due to its unique combination of substituents, which confer specific chemical and biological properties that make it valuable in various research and industrial applications.

Actividad Biológica

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 58791-83-6) is a pyrazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is , with a molecular weight of 267.11 g/mol. The compound features a dichlorophenyl group and a carbonitrile functional group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, the compound has been evaluated for its in vitro efficacy against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound showed significant activity against several bacterial strains, with MIC values reported as low as 0.22 to 0.25 μg/mL for certain derivatives .

- Biofilm Formation: Inhibition of biofilm formation by Staphylococcus aureus was observed, indicating potential applications in treating biofilm-associated infections .

Anti-inflammatory Activity

The anti-inflammatory properties of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been highlighted in various studies. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Research Insights:

- COX Inhibition: The compound exhibited IC50 values against COX-2 that were comparable to established anti-inflammatory drugs like celecoxib . Specifically, certain derivatives showed IC50 values as low as 0.04 μmol.

- Mechanism of Action: Studies suggest that the compound may reduce the expression of inflammatory mediators such as iNOS and COX-2 at both mRNA and protein levels .

Anticancer Activity

The anticancer potential of this pyrazole derivative has also been explored extensively. Various studies have reported its effects on different cancer cell lines.

Highlights:

- Cell Proliferation Inhibition: The compound demonstrated significant cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages exceeding 54% .

- Mechanistic Studies: Docking simulations revealed that the compound interacts with tubulin, suggesting it may act by disrupting microtubule dynamics, which is critical for cancer cell proliferation .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | MIC values as low as 0.22 μg/mL; effective against biofilm formation |

| Anti-inflammatory | COX-2 IC50 values around 0.04 μmol; reduces iNOS and COX-2 expression |

| Anticancer | Significant growth inhibition in HepG2 and HeLa cells; tubulin interaction |

Propiedades

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZXVPWAKMKNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484946 | |

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-83-6 | |

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.